molecular formula C9H11N B1620543 1-(2-Methylbut-3-yn-2-yl)pyrrole CAS No. 646989-37-9

1-(2-Methylbut-3-yn-2-yl)pyrrole

Cat. No. B1620543
CAS RN: 646989-37-9
M. Wt: 133.19 g/mol
InChI Key: JXGWDXZURPWJMX-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)pyrrole is a chemical compound with the molecular formula C₉H₁₁N . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The molecular weight of 1-(2-Methylbut-3-yn-2-yl)pyrrole is 133.19 . The structure of pyrrole is characterized by a five-membered ring with alternating single and double bonds, and a nitrogen atom .


Chemical Reactions Analysis

Pyrrole and its derivatives participate in various chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

Scientific Research Applications

Polymer Science

Pyrrole derivatives have been utilized in the synthesis of conducting polymers. For instance, in a study on the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes, 1-Methyl-2-pyrrolidinone, a related pyrrole compound, was used as an efficient electron-pair donor in isobutylene polymerization (Pratap & Heller, 1992). This highlights the role of pyrrole derivatives in facilitating polymerization reactions, potentially applicable to 1-(2-Methylbut-3-yn-2-yl)pyrrole in synthesizing novel polymeric materials.

Organic Synthesis

Pyrrole has been employed as a directing group in the regioselective functionalization of C(sp(2))-H bonds, as demonstrated in the Pd(II)-catalyzed ortho-functionalization of substituted 2-phenylpyrroles (Wiest, Poethig, & Bach, 2016). This suggests that pyrrole derivatives, including 1-(2-Methylbut-3-yn-2-yl)pyrrole, could serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures through selective bond formation.

Mechanism of Action

The mechanism of action of pyrrole derivatives is often related to their ability to interact with biological targets. For instance, pyrrole-containing analogs are known to exhibit diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties .

Future Directions

The future directions for the study of 1-(2-Methylbut-3-yn-2-yl)pyrrole and other pyrrole derivatives are likely to involve further exploration of their synthesis, properties, and potential applications. Given the diverse biological activities of pyrrole-containing compounds, they are of significant interest in the field of medicinal chemistry .

properties

IUPAC Name

1-(2-methylbut-3-yn-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-4-9(2,3)10-7-5-6-8-10/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGWDXZURPWJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380263
Record name 1-(2-methylbut-3-yn-2-yl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbut-3-yn-2-yl)pyrrole

CAS RN

646989-37-9
Record name 1-(1,1-Dimethyl-2-propyn-1-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646989-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-methylbut-3-yn-2-yl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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